3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid
CAS No.:
Cat. No.: VC1562797
Molecular Formula: C24H20F3N5O3S
Molecular Weight: 515.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C24H20F3N5O3S |
|---|---|
| Molecular Weight | 515.5 g/mol |
| IUPAC Name | 3-[5-(3-aminopropylcarbamoyl)thiophen-2-yl]-5-[4-[4-(trifluoromethyl)phenyl]triazol-1-yl]benzoic acid |
| Standard InChI | InChI=1S/C24H20F3N5O3S/c25-24(26,27)17-4-2-14(3-5-17)19-13-32(31-30-19)18-11-15(10-16(12-18)23(34)35)20-6-7-21(36-20)22(33)29-9-1-8-28/h2-7,10-13H,1,8-9,28H2,(H,29,33)(H,34,35) |
| Standard InChI Key | VYXSDIPOJBFWHQ-UHFFFAOYSA-N |
| SMILES | O=C(O)C1=CC(N2N=NC(C3=CC=C(C(F)(F)F)C=C3)=C2)=CC(C4=CC=C(C(NCCCN)=O)S4)=C1 |
| Canonical SMILES | C1=CC(=CC=C1C2=CN(N=N2)C3=CC(=CC(=C3)C(=O)O)C4=CC=C(S4)C(=O)NCCCN)C(F)(F)F |
| Appearance | Solid powder |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Identification
3-{5-[(3-aminopropyl)carbamoyl]thiophen-2-yl}-5-{4-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-1-yl}benzoic acid is identified in chemical databases under several names and identifiers. This systematic naming follows IUPAC conventions, but the compound is more commonly referred to by its shorter synonym, MRS4458, particularly in pharmacological research contexts .
Table 1: Identification Parameters of MRS4458
| Parameter | Value |
|---|---|
| PubChem CID | 134611895 |
| Common Name | MRS4458 |
| Alternative Database IDs | CHEMBL4212721, GTPL9998, SCHEMBL22918236 |
| InChIKey | VYXSDIPOJBFWHQ-UHFFFAOYSA-N |
| Creation Date | 2018-06-29 |
| Last Modification | 2025-04-05 |
The compound has been documented in multiple chemical databases, including PubChem where it was initially registered in 2018, with subsequent updates to its record . The assignment of multiple identifiers across different chemical databases highlights its recognition as a significant research compound.
Molecular Structure and Composition
The molecular structure of MRS4458 features several distinctive moieties that contribute to its biological activity and physicochemical characteristics. The compound can be described as having:
-
A central benzoic acid component that serves as a scaffold
-
A thiophene ring with an aminopropyl carbamoyl substituent
-
A triazole ring connecting to a trifluoromethyl-substituted phenyl group
This chemical architecture results in a complex three-dimensional structure with multiple functional groups that can engage in various types of molecular interactions with biological targets .
Table 2: Structural and Compositional Properties of MRS4458
| Property | Value |
|---|---|
| Molecular Formula | C24H20F3N5O3S |
| Molecular Weight | 515.5 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 10 |
| Rotatable Bond Count | 8 |
| Exact Mass | 515.12389518 Da |
The presence of both hydrogen bond donors and acceptors provides the compound with the ability to form multiple interactions with receptor binding sites, while the rotatable bonds confer conformational flexibility that may be important for optimal receptor binding .
Physicochemical Properties
Solubility and Lipophilicity
The calculated partition coefficient (XLogP3-AA) of MRS4458 is 1.5, indicating moderate lipophilicity . This value suggests a balanced distribution between aqueous and lipid phases, which is often favorable for drug candidates. Additionally, pharmaceutical research has reported a calculated logP (clogP) of 0.84, further supporting the compound's moderately hydrophilic nature .
This balanced lipophilicity profile is significant as it suggests that the compound may have:
-
Reasonable oral bioavailability
-
Ability to cross biological membranes
-
Potential to reach its target site effectively
-
Lower likelihood of excessive plasma protein binding
Structural Features Affecting Physicochemical Behavior
-
The carboxylic acid group provides an ionizable center, increasing water solubility at physiological pH
-
The trifluoromethyl group adds lipophilicity and metabolic stability
-
The aminopropyl moiety introduces a basic center that can be protonated under physiological conditions
-
The triazole ring contributes to the compound's water solubility while also providing rigidity to the structure
These features collectively establish a balanced physicochemical profile that is conducive to drug-like behavior, potentially contributing to favorable pharmacokinetic characteristics .
Pharmacological Activity and Mechanism of Action
Target Specificity and Potency
MRS4458 has been developed and characterized as a selective antagonist of the P2Y14 receptor, which belongs to the purinergic receptor family . Research findings indicate that MRS4458 demonstrates significant antagonist activity with an IC50 value of 169 nM, representing potent inhibition of the P2Y14 receptor .
The selectivity of MRS4458 for the P2Y14 receptor is particularly notable, as this specificity is crucial for minimizing off-target effects and potential adverse reactions in therapeutic applications. The compound's development appears to be part of a broader program investigating purinergic signaling modulation as a therapeutic strategy .
Structure-Activity Relationship
The structural design of MRS4458 reflects careful optimization to achieve both potency and selectivity for the P2Y14 receptor. Several structural features appear to be critical for its pharmacological activity:
-
The triazole linker that connects the trifluoromethylphenyl group to the benzoic acid moiety provides rigidity that may be important for receptor recognition
-
The trifluoromethyl substituent likely contributes to binding affinity through hydrophobic interactions and electronic effects
-
The aminopropyl carbamoyl thiophene group may engage in hydrogen bonding interactions with specific amino acid residues in the receptor binding pocket
Research Development and Applications
Development History
MRS4458 emerges from a series of compounds developed to target purinergic receptors, particularly the P2Y family. The compound appears to be part of a research program at the National Institute of Diabetes and Digestive and Kidney Diseases (NIDDK), as indicated by its inclusion in the "MRS Research Tools" compendium .
The development process likely involved:
-
Initial scaffold identification
-
Structure-based design and optimization
-
Chemical synthesis and characterization
-
Biological activity screening
-
Further refinement to improve pharmacological properties
Comparative Analysis with Related Compounds
Position Within the MRS Compound Series
MRS4458 is part of a broader series of compounds developed as research tools for studying purinergic signaling. The "MRS" designation indicates its development within the Molecular Recognition Section, with several related compounds having been developed to target various purinergic receptors .
Some related compounds from this series include:
-
MRS2500 - A P2Y1 receptor antagonist with applications in studies of thrombosis
-
MRS2365 - A selective P2Y1 receptor agonist
-
MRS2578 - A P2Y6 receptor antagonist
-
MRS2690 and MRS2695 - Selective P2Y14 receptor agonists
The development of both agonists and antagonists for the same receptor subtypes demonstrates a comprehensive approach to understanding purinergic signaling mechanisms through pharmacological tools .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume